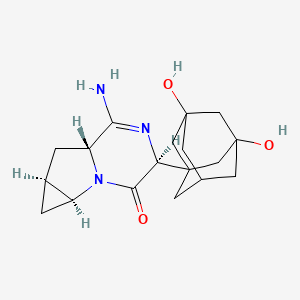
(3β,α,25R)-Cholest-5-ene-3,7,26-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3β,α,25R)-Cholest-5-ene-3,7,26-triol is a sterol derivative, a type of organic molecule that is a crucial component of cell membranes in animals. This compound is a hydroxylated form of cholesterol, which means it has additional hydroxyl groups (-OH) attached to its structure. These modifications can significantly alter its biological activity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3β,α,25R)-Cholest-5-ene-3,7,26-triol typically involves the hydroxylation of cholesterol. One common method is the use of chemical reagents such as osmium tetroxide (OsO₄) followed by sodium periodate (NaIO₄) to introduce hydroxyl groups at specific positions on the cholesterol molecule. The reaction conditions often require a controlled temperature and pH to ensure the selective addition of hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve biotechnological approaches using microbial enzymes. These enzymes can selectively hydroxylate cholesterol at the desired positions, offering a more environmentally friendly and efficient method compared to traditional chemical synthesis. The use of genetically engineered microorganisms to produce these enzymes is a growing area of research.
Chemical Reactions Analysis
Types of Reactions
(3β,α,25R)-Cholest-5-ene-3,7,26-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups, converting them back to hydrogen atoms.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces dehydroxylated sterols.
Substitution: Produces halogenated or alkylated derivatives.
Scientific Research Applications
(3β,α,25R)-Cholest-5-ene-3,7,26-triol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the production of pharmaceuticals and as a biochemical reagent.
Mechanism of Action
The mechanism of action of (3β,α,25R)-Cholest-5-ene-3,7,26-triol involves its interaction with cell membranes and various molecular targets. It can modulate the fluidity and permeability of cell membranes, affecting cellular processes such as signal transduction and ion transport. The compound may also interact with specific receptors and enzymes, influencing pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: The parent compound, lacking the additional hydroxyl groups.
25-Hydroxycholesterol: A similar oxysterol with hydroxylation at the 25th position.
7-Ketocholesterol: An oxidized form with a ketone group at the 7th position.
Uniqueness
(3β,α,25R)-Cholest-5-ene-3,7,26-triol is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other sterols. Its ability to modulate cell membrane properties and interact with specific molecular targets makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
144300-24-3 |
|---|---|
Molecular Formula |
C₂₇H₄₆O₃ |
Molecular Weight |
418.65 |
Synonyms |
(3S,7S,8S,9S,10R,13R,14S,17R)-17-((2R,6R)-7-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![10,11-Dihydro-5-methyl-5H-dibenz[b,f]azepin-10-amine](/img/structure/B1144716.png)
![11-Methyl-5,6-dihydrobenzo[b][1]benzazepin-5-ol](/img/structure/B1144717.png)
